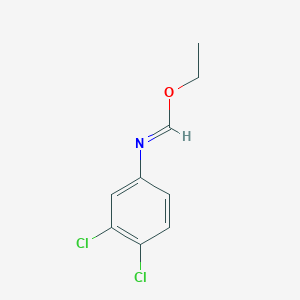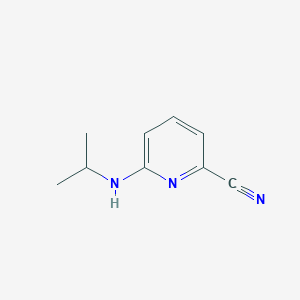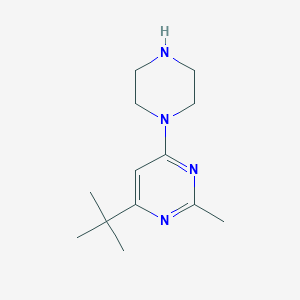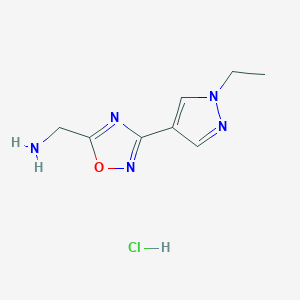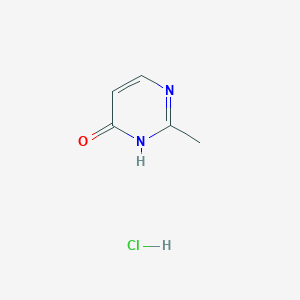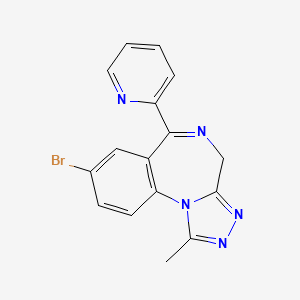
Pyrazolam
Übersicht
Beschreibung
Pyrazolam is a benzodiazepine derivative that was originally developed by a team led by Leo Sternbach at Hoffman-La Roche in the 1970s. It has since been rediscovered and sold as a designer drug since 2012 . This compound is known for its anxiolytic properties and is structurally similar to alprazolam and bromazepam .
Wirkmechanismus
Target of Action
Like other benzodiazepines, it is likely to interact with gamma-aminobutyric acid (gaba) receptors . GABA is the major inhibitory neurotransmitter in the brain, and benzodiazepines potentiate its inhibitory action .
Mode of Action
Based on its structural similarities to other benzodiazepines, it is likely that pyrazolam binds to gaba a receptors, enhancing the effect of gaba and leading to an increase in inhibitory effects in the central nervous system .
Biochemical Pathways
As a benzodiazepine, it is likely to affect pathways involving gaba neurotransmission .
Pharmacokinetics
A study showed an elimination half-life of about 17 hours .
Result of Action
As a benzodiazepine, it is likely to cause central nervous system depression .
Action Environment
Like other benzodiazepines, its effects may be influenced by factors such as the individual’s health status, other medications or substances they may be taking, and their genetic makeup .
Biochemische Analyse
Biochemical Properties
Pyrazolam is structurally similar to alprazolam, with this compound having a bromine atom on the benzene ring of the benzodiazepine nucleus instead of chlorine and a pyridine ring instead of a benzene ring on C-6 of the diazepine ring . It mediates its CNS-depressant activity through the neurotransmitter gamma-amino butyric acid (GABA), the major inhibitory neurotransmitter in the brain .
Cellular Effects
The cellular effects of this compound are primarily due to its interaction with GABA A receptors, which potentiates the inhibitory action of GABA . This results in a decrease in neuronal excitability, leading to effects such as sedation, muscle relaxation, and anxiolysis .
Molecular Mechanism
This compound binds to GABA A receptors, enhancing the effect of the neurotransmitter GABA . This increases the flow of chloride ions into the neuron, which leads to hyperpolarization of the neuron and results in an overall decrease in neuronal firing .
Temporal Effects in Laboratory Settings
In a study where one of the authors ingested two 0.5-mg this compound tablets, the results showed an elimination half-life of about 17 hours and no detectable metabolism . The parent compound was detected in serum for more than 50 hours and in urine for approximately 6 days .
Metabolic Pathways
This compound is metabolized primarily by the liver, with the parent compound being detectable in serum and urine for extended periods after ingestion
Vorbereitungsmethoden
Die Synthese von Pyrazolam umfasst mehrere Schritte:
Kondensation von Bromazepam mit Methylamin und Titantetrachlorid: Diese Reaktion erzeugt ein Amid-Zwischenprodukt.
Nitrosylierung: Das Amid wird mit salpetriger Säure behandelt, um ein Nitrosylierungsprodukt zu bilden.
Reaktion mit Hydrazin: Dieser Schritt liefert ein weiteres Zwischenprodukt.
Cyclisierung mit Triethylorthoat: Dieser letzte Schritt vervollständigt die Synthese von this compound.
Analyse Chemischer Reaktionen
Pyrazolam unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl die detaillierten Pfade nicht umfassend untersucht wurden.
Reduktion: Ähnlich wie andere Benzodiazepine kann this compound Reduktionsreaktionen unterliegen.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung des Bromatoms in seiner Struktur.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Säuren, Basen und verschiedene Oxidations- und Reduktionsmittel. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Pyrazolam hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Referenzverbindung in der analytischen Chemie zur Detektion und Charakterisierung von Benzodiazepinen verwendet.
Biologie: Untersucht wegen seiner Wirkungen auf das zentrale Nervensystem, insbesondere seiner anxiolytischen Eigenschaften.
Medizin: Untersucht wegen potenzieller therapeutischer Anwendungen, obwohl es in vielen Ländern nicht für die medizinische Verwendung zugelassen ist.
Industrie: Begrenzte industrielle Anwendungen aufgrund seines Status als Designer-Droge.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an den Gamma-Aminobuttersäure-(GABA)-Rezeptor im zentralen Nervensystem bindet. Diese Bindung verstärkt die inhibitorischen Wirkungen von GABA, was zu einer erhöhten neuronalen Inhibition führt und zu anxiolytischen und sedativen Wirkungen führt . Im Gegensatz zu anderen Benzodiazepinen scheint this compound keinen Metabolismus zu unterliegen und wird unverändert im Urin ausgeschieden .
Vergleich Mit ähnlichen Verbindungen
Pyrazolam ähnelt strukturell anderen Benzodiazepinen wie Alprazolam und Bromazepam . Es ist insofern einzigartig, als es keinen Metabolismus unterliegt und unverändert ausgeschieden wird. Diese Eigenschaft kann seine Wirkdauer und potenzielle Nebenwirkungen beeinflussen. Andere ähnliche Verbindungen umfassen:
Alprazolam: Bekannt für seine anxiolytischen und sedativen Eigenschaften.
Bromazepam: Verwendet wegen seiner anxiolytischen Wirkungen.
Etizolam: Ein weiteres Designer-Benzodiazepin mit ähnlichen Wirkungen.
Die einzigartigen Eigenschaften von this compound machen es zu einer Verbindung von Interesse sowohl in der wissenschaftlichen Forschung als auch in der forensischen Toxikologie.
Eigenschaften
IUPAC Name |
8-bromo-1-methyl-6-pyridin-2-yl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5/c1-10-20-21-15-9-19-16(13-4-2-3-7-18-13)12-8-11(17)5-6-14(12)22(10)15/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRWSFIQQPVEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043303 | |
| Record name | Pyrazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39243-02-2 | |
| Record name | 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39243-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039243022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazolam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14718 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyrazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LH16383PK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6416651.png)
![N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine](/img/structure/B6416658.png)

